molecular formula C19H15BrN2O5 B2679108 methyl 4-(2-(4-bromophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate CAS No. 1005069-19-1

methyl 4-(2-(4-bromophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate

Cat. No.: B2679108
CAS No.: 1005069-19-1
M. Wt: 431.242
InChI Key: SZILRFRNINFUAK-UHFFFAOYSA-N
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Description

Methyl 4-(2-(4-bromophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate is a structurally complex heterocyclic compound featuring a pyrrolo[3,4-d]isoxazole core with a 4-bromophenyl substituent at position 2 and a methyl benzoate group at position 4. This compound has garnered interest in medicinal chemistry due to its unique electronic and steric properties, which arise from the bromine atom’s size and polarizability, as well as the ester moiety’s influence on solubility and bioavailability.

Properties

IUPAC Name

methyl 4-[2-(4-bromophenyl)-4,6-dioxo-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O5/c1-26-19(25)11-4-2-10(3-5-11)15-14-16(18(24)21-17(14)23)27-22(15)13-8-6-12(20)7-9-13/h2-9,14-16H,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZILRFRNINFUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3C(C(=O)NC3=O)ON2C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-(4-bromophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize waste .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds containing isoxazole and pyrrole rings exhibit significant antitumor properties. Methyl 4-(2-(4-bromophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate has been investigated for its cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of isoxazoles showed promising results against colorectal carcinoma (HCT-116) and prostate cancer (PC3), with some compounds exhibiting selective toxicity towards cancer cells while sparing normal cells .

Antimicrobial Properties

Isoxazole derivatives have been reported to possess antimicrobial activities. The compound under discussion has shown potential against a range of pathogens, contributing to the development of new antimicrobial agents . The mechanism often involves interference with bacterial cell wall synthesis or inhibition of nucleic acid synthesis.

Anti-inflammatory Effects

The anti-inflammatory properties of isoxazole derivatives make them candidates for treating inflammatory diseases. Studies have indicated that such compounds can inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation .

Other Biological Activities

Beyond anticancer and antimicrobial effects, this compound may exhibit additional pharmacological activities such as analgesic, anti-hyperglycemic, and anticonvulsant effects. These properties are attributed to the structural features of the isoxazole ring which interacts with various biological targets .

Polymer Chemistry

The unique structure of this compound allows it to be used as a building block in polymer chemistry. Its incorporation into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials .

Photonic Applications

Research into photonic materials has identified isoxazole derivatives as potential candidates for organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their favorable electronic properties . The compound's ability to emit light when excited makes it suitable for applications in display technologies.

Study on Antitumor Activity

A comprehensive study evaluated various isoxazole derivatives for their cytotoxic effects on cancer cell lines. This compound was included in the screening process alongside established chemotherapeutics like 5-fluorouracil. Results indicated that certain derivatives exhibited IC50 values comparable to or lower than those of standard treatments, suggesting their potential as novel anticancer agents .

Development of Antimicrobial Agents

Another case study focused on synthesizing new derivatives from this compound aimed at enhancing antimicrobial efficacy. The synthesized compounds were tested against various bacterial strains, demonstrating significant inhibitory effects compared to control groups .

Mechanism of Action

The mechanism of action of methyl 4-(2-(4-bromophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific derivatives and their intended therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs, emphasizing substituent effects, molecular properties, and biological relevance:

Table 1: Structural and Functional Comparison of Pyrrolo[3,4-d]isoxazole Derivatives

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Properties/Applications References
Target Compound C₂₅H₁₉BrN₂O₅ 4-Bromophenyl (2), methyl benzoate (4) ~507.3 (calc.) High reactivity (Br), anti-cancer potential
Methyl 2-[(3aR,6aS)-3-(4-Bromophenyl)-...]benzoate C₂₇H₂₀BrN₂O₅ 4-Bromophenyl (3), methyl benzoate (5), phenyl (2) Medicinal chemistry intermediate
Methyl 4-[3-(4-Fluorophenyl)-...]benzoate C₂₅H₁₉FN₂O₅ 4-Fluorophenyl (3), methyl benzoate (4) 460.4 (calc.) Enhanced metabolic stability
Ethyl 4-[3-(4-Fluorophenyl)-...]benzoate C₂₆H₂₁FN₂O₅ 4-Fluorophenyl (3), ethyl benzoate (4) 460.461 Increased lipophilicity, prolonged activity

Substituent Effects on Reactivity and Bioactivity

  • Halogen Substituents: The 4-bromophenyl group in the target compound enhances hydrophobic interactions and van der Waals forces compared to the 4-fluorophenyl analogs . Bromine’s larger atomic radius may improve binding affinity to hydrophobic enzyme pockets, whereas fluorine’s electronegativity favors dipole interactions and metabolic stability. In ’s compound, bromine at position 3 (vs.
  • Ester Groups :

    • The methyl benzoate in the target compound offers moderate lipophilicity, balancing solubility and membrane permeability. In contrast, the ethyl benzoate in ’s analog increases lipophilicity, which may prolong half-life but reduce aqueous solubility .

Positional Isomerism and Stereochemistry

  • The target compound’s benzoate group at position 4 (vs.

Biological Activity

Methyl 4-(2-(4-bromophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a unique combination of functional groups:

  • Bromophenyl Group : Known for its influence on biological activity.
  • Pyrroloisoxazole Ring : Imparts distinct chemical properties that may enhance bioactivity.
  • Benzoate Ester : Serves as a structural component that may affect solubility and reactivity.

The biological activity of this compound is thought to involve interactions with specific molecular targets within biological systems. These interactions may lead to modulation of enzyme activities or receptor functions, resulting in various pharmacological effects.

Anticancer Potential

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, research has shown that certain analogs can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The structure-activity relationship (SAR) studies suggest that modifications to the bromophenyl group can enhance anticancer efficacy.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokine production. This suggests its potential use in treating inflammatory conditions. The mechanism may involve the inhibition of nuclear factor kappa B (NF-kB) signaling pathways.

Antimicrobial Activity

Preliminary screening has shown moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways may contribute to its antimicrobial effects.

Case Studies and Experimental Data

  • Anticancer Activity :
    • A study evaluated the effects of synthesized derivatives on human cancer cell lines. Results indicated an IC50 value ranging from 5 to 20 µM for several derivatives, suggesting promising anticancer activity.
  • Anti-inflammatory Activity :
    • In experiments assessing cytokine levels in lipopolysaccharide (LPS)-stimulated macrophages, compounds exhibited a reduction in tumor necrosis factor-alpha (TNF-α) levels by approximately 40% at concentrations of 10 µM.
  • Antimicrobial Screening :
    • Compounds were tested against a panel of bacterial strains. The most active derivative showed an MIC value of 15 µg/mL against Staphylococcus aureus, indicating significant antibacterial potential.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityNotable Findings
This compoundPyrroloisoxazole DerivativeAnticancer, Anti-inflammatoryIC50 values between 5–20 µM for anticancer activity
Compound AIsoxazole DerivativeAntimicrobialMIC = 25 µg/mL against E. coli
Compound BBenzodiazepineAnti-inflammatoryReduces TNF-α by 30% at 10 µM

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing methyl 4-(2-(4-bromophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate, and how are intermediates characterized?

  • Methodological Answer :

  • Synthetic Routes : The compound is typically synthesized via multi-step reactions involving cyclization and condensation. For example, analogous pyrrolo-isoxazolone derivatives are prepared using triazine intermediates under reflux conditions with ethanol or dichloromethane as solvents. Key steps include nucleophilic substitution (e.g., using 4-bromophenyl groups) and cyclization via acid catalysis .
  • Intermediate Characterization : Intermediates are characterized using 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy. For instance, 1H^1H-NMR peaks between δ 1.09–3.88 ppm confirm methyl and methylene groups, while IR bands at 1653–1670 cm1^{-1} indicate carbonyl (C=O) groups .
  • Purification : Flash chromatography (e.g., silica gel, ethyl acetate/hexane gradients) and recrystallization are standard for isolating intermediates .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H-NMR detects proton environments (e.g., aromatic protons at δ 7.44–8.07 ppm, pyrazoline protons at δ 3.58–5.00 ppm). 13C^{13}C-NMR identifies carbonyl carbons (δ 165–170 ppm) and quaternary carbons .
  • IR Spectroscopy : Bands at 1650–1670 cm1^{-1} confirm C=O stretching, while 1160–1335 cm1^{-1} signals sulfonamide or isoxazole groups .
  • HPLC Analysis : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) ensures purity >95%. Discrepancies between HPLC and elemental analysis (e.g., C: 48.40% calculated vs. 48.80% observed) may arise from residual solvents or hydration .

Advanced Research Questions

Q. How can reaction conditions be optimized to address yield discrepancies in the synthesis of this compound?

  • Methodological Answer :

  • Factors Affecting Yield :
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to ethanol, as seen in analogous syntheses with yields ranging from 22% to 86% .
  • Catalysts : Acid catalysts (e.g., glacial acetic acid) improve imine formation in condensation steps .
  • Temperature : Reflux conditions (e.g., 80–100°C) are critical for complete reaction but may require adjustment to avoid decomposition .
  • Case Study : Compound 24 (86% yield) used optimized stoichiometry and purification, while 26 (22% yield) suffered from losses during filtration. Scaling reactions under inert atmospheres (N2_2) can mitigate oxidative side reactions .

Q. How should researchers resolve contradictions between HPLC purity data and elemental analysis results?

  • Methodological Answer :

  • Root Cause Analysis :
  • Residual Solvents : Traces of DMSO or ethanol in the final product can inflate elemental carbon values. Use TGA (thermogravimetric analysis) to detect volatiles .
  • Hydration : Hygroscopic compounds may absorb water, altering hydrogen percentages. Dry samples under vacuum (e.g., 60°C, 24 hrs) before analysis .
  • Validation : Cross-validate with 1H^1H-NMR integration ratios and mass spectrometry (e.g., ESI-MS) to confirm molecular ion peaks .

Q. What strategies are effective for evaluating structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :

  • Substituent Variation : Introduce electron-withdrawing (e.g., Br, Cl) or electron-donating (e.g., OCH3_3) groups at the 4-bromophenyl or benzoate positions. For example, bromine enhances steric bulk, potentially increasing binding affinity in enzyme assays .
  • Biological Assays : Use enzyme inhibition assays (e.g., COX-2 or kinase targets) with IC50_{50} measurements. Correlate substituent effects with activity trends. Compound 24 (IC50_{50} = 0.8 μM) showed higher potency than 25 (IC50_{50} = 1.2 μM) due to bromine’s electronegativity .
  • Computational Modeling : Dock derivatives into protein active sites (e.g., using AutoDock Vina) to predict binding modes and guide synthetic prioritization .

Q. How can researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer :

  • Accelerated Degradation Testing :
  • Temperature/Humidity : Store samples at 40°C/75% RH for 1–3 months. Monitor degradation via HPLC and IR for hydrolysis of ester or lactam groups .
  • Light Exposure : Expose to UV light (λ = 254 nm) to assess photolytic cleavage of the isoxazole ring.
  • Analytical Endpoints : Track loss of parent compound and formation of degradation products (e.g., free benzoic acid via 1H^1H-NMR δ 12.05 ppm ).

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